molecular formula C8H10O4 B3124045 Pentanedioic acid monoprop-2-ynyl ester CAS No. 314767-51-6

Pentanedioic acid monoprop-2-ynyl ester

Cat. No.: B3124045
CAS No.: 314767-51-6
M. Wt: 170.16 g/mol
InChI Key: NSOMEWNTKMQRTL-UHFFFAOYSA-N
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Description

Pentanedioic acid monoprop-2-ynyl ester (systematic name: pentanedioic acid mono(prop-2-ynyl) ester) is an ester derivative of pentanedioic acid (glutaric acid) with a propargyl (prop-2-ynyl) group attached to one carboxylic acid moiety. Esters of pentanedioic acid are widely studied for their roles in medicinal chemistry, materials science, and environmental chemistry due to their tunable reactivity and functional diversity .

Properties

IUPAC Name

5-oxo-5-prop-2-ynoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-2-6-12-8(11)5-3-4-7(9)10/h1H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOMEWNTKMQRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentanedioic acid monoprop-2-ynyl ester typically involves the esterification of pentanedioic acid with prop-2-yn-1-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction on a larger scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers.

Scientific Research Applications

Pentanedioic acid monoprop-2-ynyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pentanedioic acid monoprop-2-ynyl ester involves its interaction with various molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the ester group can interact with the active site of enzymes, leading to the formation of enzyme-ester complexes that inhibit enzyme activity. The prop-2-ynyl group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Key Insights :

  • Substituent effects : Bulky aryl groups (e.g., 2,4-di-t-butylphenyl) improve binding affinity via hydrophobic interactions, while smaller groups (e.g., methyl in dimethyl esters) reduce steric hindrance but may lower target specificity .

Physical and Chemical Properties

Table 2: Physical Properties of Pentanedioic Acid Esters
Compound Volatility/Odor Role in Applications Reference
Pentanedioic acid dimethyl ester Odor-active (treated wood) Contributes to VOC emissions .
Hexanedioic acid dimethyl ester Non-odorous Stabilizes biosynthesized nanoparticles .
Pentanedioic acid mono-prop-2-ynyl ester (inferred) Likely low volatility Potential for polymer chemistry or drug delivery.

Key Insights :

  • Volatility : Smaller esters (e.g., dimethyl) are more volatile and odor-active, whereas bulkier substituents (e.g., propargyl or aryl groups) reduce volatility .
  • Functional roles: Free carboxylic acid in monoesters allows for hydrogen bonding or salt formation, enhancing solubility in aqueous systems compared to diesters .

Toxicological Considerations

However, substituent-specific effects (e.g., propargyl vs. methyl groups) require further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentanedioic acid monoprop-2-ynyl ester
Reactant of Route 2
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Pentanedioic acid monoprop-2-ynyl ester

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